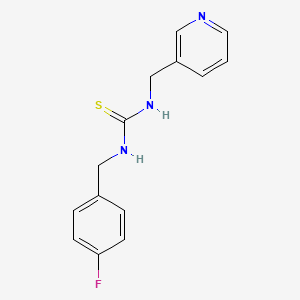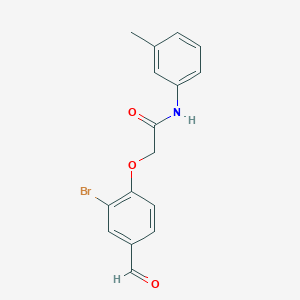
N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide, also known as S63845, is a small-molecule inhibitor that targets the anti-apoptotic protein Mcl-1. Mcl-1 is a member of the Bcl-2 family of proteins that regulate apoptosis, or programmed cell death. Overexpression of Mcl-1 is often associated with cancer cell survival and resistance to chemotherapy, making it an attractive target for cancer therapy.
作用機序
The mechanism of action of N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide involves binding to the BH3-binding groove of Mcl-1, which prevents Mcl-1 from binding to and inhibiting pro-apoptotic proteins such as Bim. This leads to the activation of the intrinsic apoptotic pathway and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its apoptotic effects, N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide has also been shown to inhibit autophagy, a cellular process that can promote cancer cell survival. N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, indicating that it may have potential as a combination therapy.
実験室実験の利点と制限
One advantage of using N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide in lab experiments is its selectivity for cancer cells that overexpress Mcl-1, which allows for targeted induction of apoptosis. However, one limitation is that Mcl-1 is not the only anti-apoptotic Bcl-2 family member that is overexpressed in cancer, and targeting Mcl-1 alone may not be sufficient for effective cancer therapy.
将来の方向性
For N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide include further preclinical studies to evaluate its safety and efficacy, as well as clinical trials to evaluate its potential as a cancer therapy. Other potential applications for N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide include combination therapy with other anticancer agents, as well as treatment of diseases such as autoimmune disorders that involve dysregulated apoptosis. Additionally, further studies may be needed to identify potential resistance mechanisms to N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide and to develop strategies to overcome them.
合成法
The synthesis of N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide was first described by Vela et al. in 2015. The synthesis involves a multistep process starting with the reaction of 2-chloroethyl cyclohexanecarboxylate with aniline to form N-(2-anilinoethyl)cyclohexanecarboxamide. This intermediate is then reacted with chloroacetyl chloride to form N-(2-anilino-2-chloroethyl)cyclohexanecarboxamide, which is then treated with potassium tert-butoxide and methyl acetoacetate to form the final product, N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide.
科学的研究の応用
N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide has been extensively studied for its potential as a cancer therapy. In preclinical studies, N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide has been shown to selectively induce apoptosis in cancer cells that overexpress Mcl-1, while sparing normal cells that express lower levels of Mcl-1. This selectivity makes N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide a promising candidate for cancer therapy.
特性
IUPAC Name |
N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(17-13-9-5-2-6-10-13)11-16-15(19)12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMFBUOMRXUVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6924563 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B5778226.png)


![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde](/img/structure/B5778244.png)
![1-[(phenylthio)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5778251.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5778256.png)
![N'-[4-(diethylamino)benzylidene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5778259.png)




![3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5778292.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5778298.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5778306.png)